molecular formula C18H26N4O3 B2529476 N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034443-94-0

N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2529476
CAS No.: 2034443-94-0
M. Wt: 346.431
InChI Key: DJTFEDQEDWQLDF-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a pyridin-3-yl group at the N1 position and a tetrahydro-2H-pyran-4-yl-substituted piperidine moiety at the N2 position. The compound’s structure combines a rigid pyridine ring with a conformationally flexible piperidine-tetrahydrofuran hybrid, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c23-17(18(24)21-15-2-1-7-19-13-15)20-12-14-3-8-22(9-4-14)16-5-10-25-11-6-16/h1-2,7,13-14,16H,3-6,8-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTFEDQEDWQLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and tetrahydropyran derivatives. One common approach is the reaction of pyridin-3-ylamine with tetrahydropyran-4-one to form an intermediate, which is then further reacted with piperidin-4-ylmethylamine under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Formation of reduced pyridine derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or enzymes, while the tetrahydropyran and piperidine rings contribute to its overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Classification and Key Modifications

Oxalamides are characterized by a central oxalyl bridge (N-C(=O)-C(=O)-N) flanked by diverse substituents. The target compound’s analogs can be categorized based on their substituents and biological activities:

Table 1: Structural Comparison of Selected Oxalamides
Compound Name / ID Key Substituents Molecular Weight Biological Activity Key Data/References
Target Compound: N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide Pyridin-3-yl; tetrahydro-2H-pyran-4-yl-piperidine ~406.4 (estimated) Hypothesized antiviral or CNS activity Structural analogs suggest metabolic stability
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-Chlorophenyl; thiazole-pyrrolidine 408.10 HIV entry inhibition LC-MS: 409.28 (M+H+); HPLC: 93.2%
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FL-no. 16.099) 2,4-Dimethoxybenzyl; pyridin-2-yl-ethyl 382.4 Umami flavor enhancer NOEL: 100 mg/kg bw/day; Safety margin: >33 million
N1-(Pyridin-3-yl)-N2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)oxalamide Pyridin-3-yl; benzofuran-piperidine 406.4 Unknown (structural analog) CAS: 1235649-25-8
BNM-III-170 (Antiviral CD4-mimetic) 4-Chloro-3-fluorophenyl; guanidinomethyl-indenyl ~600 (estimated) HIV inhibition Bis-trifluoroacetate salt; in vivo efficacy

Pharmacological and Functional Insights

Antiviral Activity
  • HIV Entry Inhibitors : Compounds like 14 and BNM-III-170 demonstrate potent antiviral activity by targeting the CD4-binding site of HIV-1. The presence of chlorophenyl or fluorophenyl groups enhances hydrophobic interactions with viral glycoproteins, while thiazole or indenyl moieties improve binding specificity .
Flavoring Agents
  • 16.099) activate the hTAS1R1/hTAS1R3 receptor. Methoxybenzyl and pyridin-2-yl-ethyl substituents are critical for receptor binding, with NOELs of 100 mg/kg bw/day indicating low toxicity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound (Estimated) Compound 14 S336
Molecular Weight ~406.4 408.10 382.4
HPLC Purity N/A 93.2% >95%
Solubility Moderate (tetrahydrofuran enhances solubility) Low in aqueous media High in ethanol
Metabolic Stability High (tetrahydrofuran reduces CYP450 metabolism) Moderate Low (rapid hydrolysis)

Biological Activity

N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Tetrahydropyran Moiety : Enhances solubility and bioavailability.
  • Piperidine Structure : Known for its role in modulating neurotransmitter systems.

The presence of these functional groups suggests potential interactions with various receptors and enzymes, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial activity.

Neuropharmacological Effects

Research has indicated that oxalamide compounds can act on the central nervous system (CNS). Specifically, derivatives have been studied for their potential as:

  • NMDA Receptor Antagonists : This action can lead to neuroprotective effects and may be beneficial in treating conditions like Alzheimer's disease.
  • Cognitive Enhancers : Some studies suggest that these compounds could improve cognitive function by modulating neurotransmitter levels in the brain .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
N1-(pyridin-3-yl)-N2-(oxalamide derivative)Pyridine ring, tetrahydropyran moiety, piperidine structureAntimicrobial, neuropharmacological effects
NBD-556N/AHIV entry inhibitor
Isoxazole derivativesIsoxazole ring, piperidine structureNMDA antagonist

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of oxalamide derivatives, compounds similar to N1-(pyridin-3-yl)-N2-(oxalamide) were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects at low concentrations, suggesting potential for development as new antimicrobial agents.

Q & A

Q. What are the key steps in synthesizing N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Piperidine Functionalization : Introducing the tetrahydro-2H-pyran-4-yl group to piperidine via alkylation or coupling reactions.

Oxalamide Core Formation : Reacting pyridin-3-amine with oxalyl chloride to form the N1-(pyridin-3-yl)oxalamide intermediate.

Coupling Reaction : Linking the modified piperidine to the oxalamide using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .
Optimization Tips :

  • Use HPLC to monitor intermediate purity (≥95% recommended) .
  • Adjust reaction temperatures (e.g., 0–5°C for oxalyl chloride reactions to avoid side products) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments (e.g., pyridine aromatic protons at δ 7.5–8.5 ppm; piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+ ~415.4 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

  • Polar Solvents : DMSO (for stock solutions) and methanol/water mixtures (for dilution).
  • Stability Tests : Conduct at 4°C (short-term) and -80°C (long-term). Monitor degradation via LC-MS over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding between the oxalamide moiety and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore Mapping : Identify critical groups (e.g., pyridine’s nitrogen) for target engagement .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Refinement : Test 10–100 µM ranges in cell-based assays (e.g., IC50_{50} for kinase inhibition) vs. 1–10 mg/kg in murine models .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma and tissue homogenates .
  • PK/PD Modeling : Corrogate exposure levels (AUC) with efficacy metrics using tools like Phoenix WinNonlin .

Q. How can regioselective functionalization of the pyridine ring be achieved?

Methodological Answer:

  • Electrophilic Substitution : Direct bromination using NBS in acetic acid (target C4 position due to pyridine’s electron-withdrawing effect) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) to modify C2/C6 positions .
  • Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl groups .

Safety and Handling

Q. What precautions are necessary for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (risk of oxalyl chloride fumes) .
  • Toxicity : Acute oral toxicity (LD50_{50} > 2000 mg/kg in rats); avoid inhalation .

Q. How should accidental exposure be managed?

Protocol :

  • Skin Contact : Rinse with water for 15 minutes; apply 1% hydrocortisone cream if irritation persists .
  • Eye Exposure : Flush with saline for 20 minutes; seek medical evaluation .

Research Limitations and Future Directions

Q. What are current gaps in understanding this compound’s mechanism of action?

  • Unknown Targets : Limited data on off-target effects (e.g., GPCR screening required) .
  • Formulation Challenges : Poor aqueous solubility limits in vivo bioavailability .

Q. How can researchers address these gaps?

  • CRISPR-Cas9 Screens : Identify genetic vulnerabilities in cancer cell lines .
  • Nanoparticle Encapsulation : Use PLGA-based carriers to enhance solubility .

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